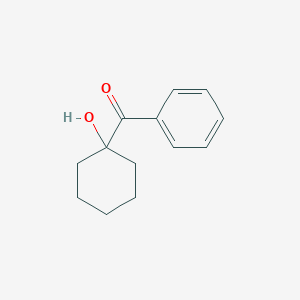

1-Hydroxycyclohexyl phenyl ketone

概述

描述

1-Hydroxycyclohexyl phenyl ketone is a photoinitiator widely used in various industrial applications. It is known for its efficiency in initiating polymerization reactions when exposed to ultraviolet light. This compound is particularly valued for its ability to facilitate UV curing processes, making it a crucial component in the production of coatings, adhesives, and inks .

准备方法

The synthesis of 1-Hydroxycyclohexyl phenyl ketone involves several steps:

Grignard Reaction: Halogenated benzene reacts with magnesium particles to form a Grignard reagent.

Chlorination: Cyclohexyl phenyl ketone is chlorinated to obtain 1-chlorocyclohexyl phenyl ketone.

Hydrolysis: The chlorinated product is hydrolyzed using sodium hydroxide in the presence of a catalyst to yield this compound.

Industrial production methods often involve similar steps but are optimized for higher yields and cost-efficiency .

化学反应分析

1-Hydroxycyclohexyl phenyl ketone undergoes various chemical reactions:

Photoinitiation: As a photoinitiator, it facilitates the polymerization of monomers under UV light, forming polymers used in coatings and adhesives.

Common reagents include sodium hydroxide for oxidation and various monomers for polymerization. Major products include carboxylic acids from oxidation reactions and polymers from photoinitiation .

科学研究应用

Photoinitiator in UV-Radiation-Curable Technologies

1-HCHPK is widely used as a photoinitiator in UV-curable formulations, which are essential in several industries, including:

- Printing and Packaging : Utilized in inks and coatings to enhance durability and adhesion.

- Coatings : Applied in automotive, industrial, and decorative coatings for improved finish and resistance.

- Adhesives : Used in the production of adhesives that require rapid curing under UV light.

- Furniture and Flooring : Employed in finishes that provide scratch resistance and aesthetic appeal.

The compound's effectiveness as a photoinitiator stems from its ability to generate free radicals upon exposure to UV light, initiating polymerization processes that lead to hardening of the material .

Chemical Properties and Reactions

1-HCHPK serves not only as a photoinitiator but also as an oxidizing agent. It has been shown to facilitate various chemical reactions, such as:

- Oxidation of Alcohols : 1-HCHPK can oxidize primary alcohols and aldehydes to carboxylic acids under mild conditions, making it useful in organic synthesis. This reaction is advantageous due to its high yield and functional group tolerance .

Toxicological Studies

Recent studies have highlighted the cytotoxic effects of 1-HCHPK on human cells. For instance:

- A study analyzed the cytotoxicity of 1-HCHPK when extracted from plastic containers used for intravenous solutions. The findings indicated that it could significantly decrease cell viability, raising concerns about potential health risks associated with its accumulation in medical applications .

- Additionally, research on freshwater microcrustaceans revealed acute toxicity levels of 1-HCHPK, suggesting environmental risks when this compound leaches into aquatic ecosystems. The observed effects included significant reductions in organism size at certain exposure concentrations .

Case Study 1: Cytotoxicity Assessment

A study conducted on human monocytes assessed the cytotoxic effects of 1-HCHPK extracted from intravenous solutions. The results showed that exposure led to decreased cell viability over both 24-hour and 48-hour periods, indicating potential adverse health effects related to photoinitiator accumulation .

Case Study 2: Environmental Impact

Research evaluating the toxicity of 1-HCHPK on Daphnia magna demonstrated significant chronic toxicity levels. The study established that even low concentrations could lead to observable biological impacts, emphasizing the need for careful assessment of this compound's environmental footprint .

Summary of Applications

| Application Area | Description |

|---|---|

| Printing and Packaging | Used in inks for enhanced durability and adhesion |

| Coatings | Applied in automotive and industrial coatings |

| Adhesives | Facilitates rapid curing processes |

| Furniture and Flooring | Provides scratch resistance and aesthetic finishes |

| Organic Synthesis | Acts as an oxidizing agent for alcohols to carboxylic acids |

| Toxicology | Exhibits cytotoxic effects on human cells; potential environmental risks |

作用机制

The compound exerts its effects primarily through photoinitiation. When exposed to UV light, it generates free radicals that initiate the polymerization of monomers. This process involves the absorption of UV light, leading to the cleavage of chemical bonds and the formation of reactive species that propagate the polymerization reaction .

相似化合物的比较

1-Hydroxycyclohexyl phenyl ketone is often compared with other photoinitiators such as benzoin methyl ether and benzoin ethyl ether. Unlike these compounds, this compound offers higher efficiency and better performance in non-yellowing applications . Similar compounds include:

- Benzoin methyl ether

- Benzoin ethyl ether

- 1-Benzoyl-1-hydroxycyclohexane .

生物活性

1-Hydroxycyclohexyl phenyl ketone (1-HCHPK) is a widely utilized photoinitiator in UV-curable applications, such as coatings and 3D printing. Its biological activity has been the subject of various studies, particularly concerning its potential effects on human health and the environment. This article reviews the biological activity of 1-HCHPK, focusing on its toxicity, estrogenic effects, and antimicrobial properties.

1-HCHPK is a photoinitiator that facilitates polymerization upon exposure to UV light. It is commonly used in formulations for inks, adhesives, and coatings due to its ability to initiate free radical polymerization processes. Its chemical structure allows it to absorb UV light effectively, leading to the generation of reactive species that promote polymerization.

Acute and Chronic Toxicity

Recent studies have highlighted the acute toxicity of 1-HCHPK in aquatic organisms. For instance, exposure to concentrations greater than 10 mg/L resulted in significant decreases in body length in the ostracod Heterocypris incongruens after six days . The acute toxicity levels ranged from 25.9 to 54.6 mg/L, indicating a concerning impact on freshwater microcrustaceans.

| Organism | Test Concentration (mg/L) | Observed Effect |

|---|---|---|

| Heterocypris incongruens | >10 | Body length reduction |

| Daphnia magna | Various | Chronic toxicity effects observed |

Estrogenic Activity

1-HCHPK has been investigated for its estrogenic properties in vivo. A study involving mouse xenografts with MCF-7 breast cancer cells demonstrated that treatment with 1-HCHPK led to significant tumor growth, suggesting it acts as an estrogen receptor agonist . The tumor volumes increased significantly over time, with notable differences observed at higher doses.

| Dosage (mg/kg) | Tumor Volume Increase (Fold) |

|---|---|

| 5 | Not significant |

| 25 | Significant after day 7 |

| 50 | Significant increases from day 14 |

The estrogenic activity was confirmed through the use of tamoxifen, an estrogen receptor antagonist, which blocked the tumor-promoting effects of 1-HCHPK .

Antimicrobial Properties

In addition to its toxicological profile, 1-HCHPK has been explored for its antimicrobial activity. A study focused on the synthesis of Schiff bases derived from 1-HCHPK showed promising antibacterial effects against various Gram-positive and Gram-negative bacteria . The metal complexes formed with Cu(II) and Zn(II) exhibited enhanced biological activity compared to the unmodified Schiff base.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Most inhibited |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Least affected |

Photoinitiator Effects on Tumor Growth

A significant study evaluated the effects of various photoinitiators, including 1-HCHPK, on breast cancer progression in mice. The findings indicated that not only did 1-HCHPK promote tumor growth significantly, but it also exhibited endocrine-disrupting properties by interacting with estrogen receptors . This raises concerns regarding its safety in consumer products that may lead to human exposure.

Environmental Impact Assessments

Research assessing the environmental impact of 1-HCHPK has shown that it poses risks to aquatic life due to its toxicity levels. The results from laboratory tests indicated that chronic exposure could lead to adverse effects on ecosystems, emphasizing the need for careful regulation of this compound in industrial applications .

属性

IUPAC Name |

(1-hydroxycyclohexyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,15H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNODIIQQMGDSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044748 | |

| Record name | (1-Hydroxycyclohexyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid | |

| Record name | Methanone, (1-hydroxycyclohexyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

947-19-3 | |

| Record name | 1-Hydroxycyclohexyl phenyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycyclohexyl phenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxycyclohexyl phenyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (1-hydroxycyclohexyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Hydroxycyclohexyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxycyclohexyl phenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCYCLOHEXYL PHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7JVN2243X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。